molecular formula C13H27N B1361130 N-(cyclohexylmethyl)hexan-2-amine

N-(cyclohexylmethyl)hexan-2-amine

Cat. No.: B1361130
M. Wt: 197.36 g/mol
InChI Key: BHTLFGDABSHXNY-UHFFFAOYSA-N
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Description

Overview and Chemical Significance

N-(Cyclohexylmethyl)hexan-2-amine (C₁₃H₂₇N) is a secondary aliphatic amine characterized by a hexan-2-amine backbone substituted with a cyclohexylmethyl group at the nitrogen atom. With a molecular weight of 197.36 g/mol, this compound occupies a unique niche in organic chemistry due to its structural hybridity, combining a flexible alkyl chain with a rigid cyclohexane ring. Its significance lies in its role as a versatile intermediate in synthetic organic chemistry, particularly in catalytic reductive amination processes and as a precursor for complex nitrogen-containing molecules. The compound’s balanced lipophilicity, derived from its cyclohexyl and hexyl moieties, makes it valuable in materials science for designing surfactants and phase-transfer catalysts.

Historical Context in Amine Chemistry

The synthesis and application of secondary amines like this compound are rooted in the mid-20th-century advancements in reductive amination. Early methods relied on harsh conditions, but modern catalytic approaches, such as those using zinc acetate and phenylsilane, have enabled efficient, room-temperature syntheses of structurally diverse amines. The compound’s design reflects historical trends in optimizing steric and electronic effects: the cyclohexyl group enhances steric bulk, while the hexyl chain modulates solubility. These innovations parallel the development of aniline derivatives in the dye industry, where structural modifications were critical for achieving desired physicochemical properties.

Nomenclature and Classification Systems

The IUPAC name N-(cyclohexylmethyl)hexan-2-amine follows systematic rules for secondary amines:

  • The parent chain (hexan-2-amine) is numbered to give the amine group the lowest possible position.
  • The substituent (cyclohexylmethyl) is prefixed with N- to denote attachment to the nitrogen atom.

This classification distinguishes it from tertiary analogs like N-methyl-N-(cyclohexylmethyl)hexan-2-amine and primary amines such as hexan-1-amine. Its structural formula, CC(C)CNCC1CCCCC1, highlights the branching at the second carbon of the hexyl chain and the cyclohexylmethyl moiety.

Table 1: Classification of Structurally Related Amines

Compound Name Class Molecular Formula Key Structural Feature
This compound Secondary C₁₃H₂₇N N-linked cyclohexylmethyl and hexyl
N-Methylcyclohexaneethaneamine Tertiary C₉H₁₉N N-linked methyl and cyclohexylethyl
Hexan-1-amine Primary C₆H₁₅N Linear primary amine

Structural Relationships to Related Secondary Amines

This compound shares structural motifs with several pharmacologically and industrially relevant amines:

  • N-(Cyclohexylmethyl)ethanamine : A shorter analog (C₉H₁₉N) with an ethyl group instead of hexyl, reducing lipophilicity.
  • N-Allyldecylamine : Features a decyl chain and allyl group, offering reactivity for polymerization.
  • N,N-Dimethyl-10-undecen-1-amine : A tertiary amine with a long unsaturated chain, used in surfactant formulations.

The cyclohexylmethyl group in this compound enhances conformational rigidity compared to linear N-alkylhexanamines, influencing its reactivity in nucleophilic substitutions. For instance, the steric bulk slows hydrolysis rates relative to less hindered analogs like N-ethylhexan-2-amine.

Table 2: Comparative Physical Properties of Secondary Amines

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL)
This compound 197.36 ~250 (est.) 0.89 (est.)
N-(Cyclohexylmethyl)ethanamine 141.25 ~195 0.85
Hexan-2-amine 101.19 109 0.746

The synthesis of this compound typically involves reductive amination of hexan-2-one with cyclohexylmethylamine, catalyzed by transition metals like zinc. Alternative routes include alkylation of hexan-2-amine with cyclohexylmethyl halides under basic conditions. Recent advances in photoredox catalysis have enabled enantioselective variants, though these remain experimental for this specific compound.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(cyclohexylmethyl)hexan-2-amine

InChI

InChI=1S/C13H27N/c1-3-4-8-12(2)14-11-13-9-6-5-7-10-13/h12-14H,3-11H2,1-2H3

InChI Key

BHTLFGDABSHXNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)NCC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects : The cyclohexylmethyl group in the target compound contrasts with N-benzylcyclohexylamine’s benzyl group. Benzyl derivatives often exhibit stronger π-π interactions in drug-receptor binding, whereas cyclohexyl groups reduce metabolic degradation due to steric hindrance .
  • Electron-Withdrawing Groups : The chloro substituent in 2-Chloro-3-cyclohexyl-N-methylpropan-1-amine increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the unsubstituted target compound .

Pharmacological and Industrial Relevance

  • Anti-Parasitic Activity : Methoxmetamine’s efficacy against Leishmania suggests that secondary amines with bulky substituents may disrupt parasitic membranes or enzymes .
  • Custom Intermediates : Compounds like 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine are tailored for niche pharmaceutical synthesis, indicating demand for structurally complex amines .

Q & A

Q. What are the standard synthetic routes for N-(cyclohexylmethyl)hexan-2-amine, and what methodological considerations are critical for reproducibility?

Answer: The compound can be synthesized via reductive amination using hexan-2-one and cyclohexylmethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Key steps include:

  • Maintaining anhydrous conditions to prevent side reactions.
  • Monitoring pH to ensure optimal protonation of the intermediate imine.
  • Purification via silica gel chromatography to isolate the secondary amine .
    Alternative routes may involve alkylation of cyclohexylmethylamine with 2-bromohexane using a base like K2CO3 in acetonitrile, requiring reflux and inert atmosphere to avoid oxidation .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm amine proton integration (δ 1.2–2.5 ppm for cyclohexyl protons) and alkyl chain connectivity.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C13H27N) with <2 ppm mass accuracy .
  • FT-IR : Identifies N-H stretching (3300–3500 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) .

Q. What are the primary reaction pathways for this compound under common laboratory conditions?

Answer:

  • Alkylation/arylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form quaternary ammonium salts.
  • Oxidation : Forms nitroxides or imines when exposed to oxidizing agents like H2O2 or m-CPBA.
  • Complexation : Binds to transition metals (e.g., Cu(II)) in catalytic systems, requiring inert conditions to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in reductive amination?

Answer:

  • Solvent choice : Use methanol or THF to stabilize the imine intermediate.
  • Catalyst loading : Optimize NaBH3CN stoichiometry (1.2–1.5 equivalents) to minimize over-reduction.
  • Temperature control : Maintain 0–5°C during imine formation to suppress side reactions . Contradictions arise when scaling up: industrial protocols favor high-pressure hydrogenation over stoichiometric reductants, but lab-scale setups may lack specialized equipment .

Q. What strategies are effective for resolving enantiomers of this compound, and how is chiral purity validated?

Answer:

  • Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (95:5) mobile phase.
  • Derivatization : Convert to diastereomers via reaction with (+)-camphanic chloride for separation on standard silica columns.
  • Circular dichroism (CD) : Validate enantiopurity by comparing Cotton effects with a known chiral standard .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Answer:

  • Acidic conditions (pH <3) : Rapid protonation stabilizes the amine but may lead to salt formation.
  • Alkaline conditions (pH >10) : Risk of oxidation to nitroxides, particularly at elevated temperatures (>60°C).
  • Storage : Anhydrous, argon-atmosphere vials at –20°C prevent degradation over 6 months .

Q. What computational and experimental approaches are used to predict and validate biological interactions of this compound?

Answer:

  • Molecular docking : Screen against targets like G-protein-coupled receptors using AutoDock Vina.
  • In vitro assays : Measure binding affinity via fluorescence polarization or surface plasmon resonance (SPR).
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation, with LC-MS/MS quantification .

Q. How should researchers address contradictions in reported synthetic yields or reactivity data for this compound?

Answer:

  • Reproducibility checks : Verify solvent purity, catalyst source, and reaction atmosphere (e.g., O2 levels in alkylation).
  • Side-product analysis : Employ GC-MS to identify byproducts like imines or dimerization species.
  • Cross-validation : Compare NMR data with published spectra to confirm structural integrity .

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